Potassium, (trimethylsilyl)-
Description
Potassium, (trimethylsilyl)-, commonly referred to as potassium bis(trimethylsilyl)amide (KHMDS), is an organometallic compound with the molecular formula C₆H₁₈KNSi₂ (). It is a strong, non-nucleophilic base widely used in deprotonation reactions and organic synthesis. Its structure consists of a potassium ion coordinated to the bis(trimethylsilyl)amide anion, which imparts steric bulk and stabilizes the compound against side reactions. KHMDS is typically available as a 0.91 M solution in tetrahydrofuran (THF) and exhibits a density of 0.915 g/mL (). Its high solubility in THF and other ethers contrasts with its insolubility in alkanes, a property critical for its reactivity in non-polar environments ().
Properties
CAS No. |
56859-17-7 |
|---|---|
Molecular Formula |
C3H9KSi |
Molecular Weight |
112.29 g/mol |
IUPAC Name |
potassium;trimethylsilanide |
InChI |
InChI=1S/C3H9Si.K/c1-4(2)3;/h1-3H3;/q-1;+1 |
InChI Key |
KBUVKXZWRHGWPP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si-](C)C.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium bis(trimethylsilyl)amide is typically prepared by the reaction of hexamethyldisilazane with potassium metal or potassium hydride. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent. The process involves heating the mixture until the potassium melts, followed by vigorous stirring .
Industrial Production Methods
In industrial settings, the preparation of potassium bis(trimethylsilyl)amide may involve the use of more scalable methods, such as the reaction of hexamethyldisilazane with potassium amide or potassium hydride. These methods are designed to minimize the handling of pyrophoric materials and to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium bis(trimethylsilyl)amide undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is commonly used to deprotonate weak acids, forming the corresponding anions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a base to facilitate the substitution of leaving groups.
Common Reagents and Conditions
The compound is often used in combination with solvents like tetrahydrofuran, toluene, and N,N-dimethylethylamine. These solvents help to stabilize the reaction intermediates and improve the overall reaction efficiency .
Major Products Formed
The major products formed from reactions involving potassium bis(trimethylsilyl)amide depend on the specific reaction conditions and substrates used. Common products include silylated derivatives and deprotonated intermediates .
Scientific Research Applications
Potassium bis(trimethylsilyl)amide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, where it helps to deprotonate specific functional groups without interfering with other parts of the molecule.
Medicine: It is employed in the synthesis of pharmaceutical intermediates, aiding in the formation of complex molecular structures.
Mechanism of Action
The mechanism of action of potassium bis(trimethylsilyl)amide involves its ability to act as a strong base. The compound deprotonates weak acids, forming the corresponding anions. This deprotonation is facilitated by the high solubility of the compound in organic solvents and its ability to form stable complexes with various substrates .
Comparison with Similar Compounds
Alkali Metal Bis(Trimethylsilyl)amide Derivatives
Lithium Bis(Trimethylsilyl)amide (LiHMDS)
- Structure & Solubility: LiHMDS forms polymeric chains in the solid state but exists as monomers in the gas phase. Unlike KHMDS, it is soluble in alkanes, enabling its use in hydrocarbon solvents ().
- Reactivity : LiHMDS is less reactive than KHMDS in deprotonation due to smaller ionic radius and lower steric hindrance.
Sodium Bis(Trimethylsilyl)amide (NaHMDS)
- Structure & Solubility : NaHMDS shares structural similarities with KHMDS but is highly soluble in alkanes , a unique property among alkali metal silylamides ().
- Applications: Its solubility allows for reactions in non-polar media, though it is less commonly used than KHMDS in organic synthesis.
Potassium vs. Sodium/Lithium Derivatives
Potassium Trimethylsilanolate
Potassium trimethylsilanolate (KOSiMe₃) is another silyl-containing potassium compound with the formula C₃H₉KOSi (). Unlike KHMDS, it is primarily used in deprotection reactions and siloxane chemistry. Its smaller size and lack of amide functionality limit its utility as a base but enhance its role in silicon-oxygen bond formation.
Sodium Trimethylsilyl Propanesulfonate
Sodium 3-(trimethylsilyl)-1-propanesulfonate (DSS) is a structurally distinct silyl compound used as an NMR shift reagent. Unlike KHMDS, DSS is water-soluble and non-reactive, highlighting how silyl group placement alters chemical behavior ().
Steric and Electronic Effects
- Steric Bulk : The trimethylsilyl groups in KHMDS shield the potassium ion, reducing nucleophilicity and enhancing selectivity in deprotonation. For example, in Wittig olefination , KHMDS generates ylides that favor Z-olefins ().
- Comparison with Methyl/Triisopropylsilyl Groups : Oligosilanes with trimethylsilyl substituents exhibit lower UV absorption energies compared to methylated analogs, indicating enhanced σ-electron delocalization ().
Role in Coordination Chemistry
KHMDS forms tetranuclear complexes with ligands like imidazol-2-ylidene-N′-phenylureate, as seen in the synthesis of heterocubane structures (). In contrast, sodium analogs (e.g., NaHMDS) form simpler aggregates due to smaller ionic radii ().
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